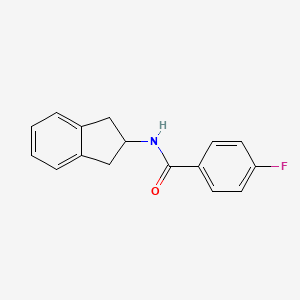
Acaterin
Overview
Description
Acaterin is a naturally occurring compound that belongs to the class of butenolides. It was first isolated from a strain of Pseudomonas species. This compound is known for its inhibitory effects on acyl-coenzyme A cholesterol acyltransferase, an enzyme involved in cholesterol metabolism. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of atherosclerosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acaterin involves the coupling of a five-carbon unit with octanoate. One of the key synthetic routes includes the use of a tellurium-lithium exchange reaction. This method allows for the preparation of various stereoisomers of this compound. The reaction conditions typically involve the use of γ-butyl-telluro-allylic alcohols, which undergo a tellurium-lithium exchange followed by capture with carbon dioxide .
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it generally follows similar synthetic routes as those used in laboratory settings. The scalability of the tellurium-lithium exchange reaction and the availability of starting materials are crucial factors for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Acaterin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the butenolide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the butenolide core structure.
Scientific Research Applications
Acaterin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of butenolide synthesis and reactivity.
Biology: It serves as a tool for studying enzyme inhibition, particularly acyl-coenzyme A cholesterol acyltransferase.
Medicine: this compound’s inhibitory effects on cholesterol metabolism make it a potential therapeutic agent for treating atherosclerosis.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Acaterin exerts its effects by inhibiting acyl-coenzyme A cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the synthesis of cholesteryl esters, thereby lowering cholesterol levels in cells .
Comparison with Similar Compounds
Similar Compounds
Agglomerins A, B, C, and D: These compounds are structurally similar to Acaterin and share a similar biosynthetic pathway involving glycerol-derived precursors.
Styrolides: Another class of butenolides that share structural features with this compound.
Uniqueness
This compound is unique due to its specific inhibitory action on acyl-coenzyme A cholesterol acyltransferase. While other butenolides may have similar structures, this compound’s specific enzyme inhibition profile sets it apart, making it a valuable compound for therapeutic research.
Properties
IUPAC Name |
4-(1-hydroxyoctyl)-2-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-7-8-12(14)11-9-10(2)16-13(11)15/h9-10,12,14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMHJXLSSASJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C1=CC(OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B1665319.png)
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)
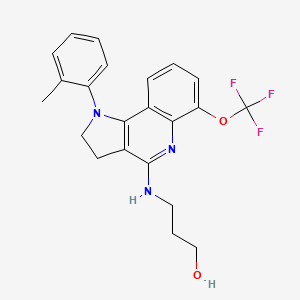
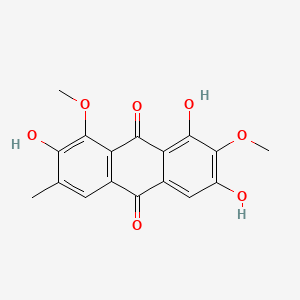
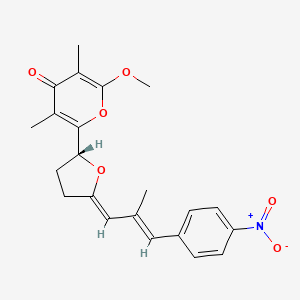
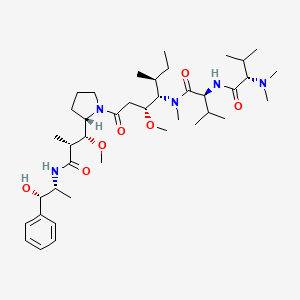

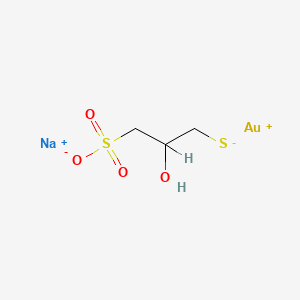
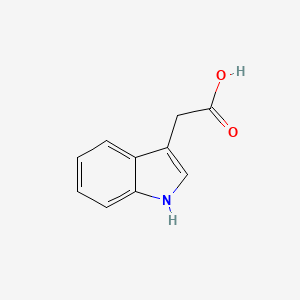
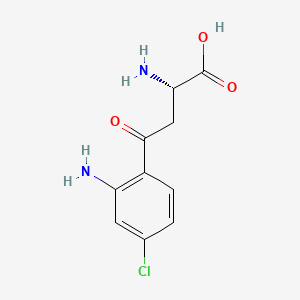
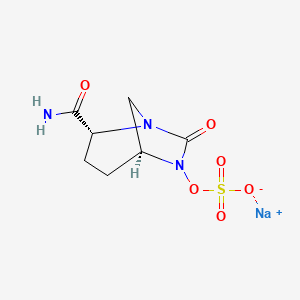
![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)
